molecular formula C14H14N4O B5792582 N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine

Cat. No. B5792582
M. Wt: 254.29 g/mol
InChI Key: UPYSYBCHRYJIAH-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine, also known as DMXB-A, is a chemical compound that has been studied extensively for its potential as a therapeutic agent. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine acts as an agonist for the alpha7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory. By activating this receptor, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine has been found to improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and memory, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine has been found to have a variety of other biochemical and physiological effects. These include reducing inflammation, increasing neurotrophic factor expression, and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. However, one limitation is that it can be difficult to administer in vivo, as it has poor solubility in water.

Future Directions

There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine. One area of interest is in developing more effective methods for administering the compound in vivo. Additionally, further studies are needed to better understand the long-term effects of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine and its potential for use in treating a variety of conditions. Finally, research is needed to identify potential side effects and limitations of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine, as well as to develop safer and more effective analogs of the compound.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine involves several steps, including the reaction of 2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,6-dimethylpyrimidine to form the intermediate product, which is then reacted with 2-aminophenol to form N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine has been studied for its potential use in treating a variety of conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction. In animal studies, N-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-1,3-benzoxazol-2-amine has been found to improve cognitive function and memory, as well as reduce symptoms of schizophrenia and nicotine withdrawal.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-8-4-5-12-11(6-8)17-14(19-12)18-13-15-9(2)7-10(3)16-13/h4-7H,1-3H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSYBCHRYJIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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